molecular formula C10H11ClO3 B026779 6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole CAS No. 109856-89-5

6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole

Cat. No. B026779
CAS RN: 109856-89-5
M. Wt: 214.64 g/mol
InChI Key: COMIJTXREIPMRO-UHFFFAOYSA-N
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Description

CEMB is a chemical compound that belongs to the family of benzo[1,3]dioxoles. It is a white crystalline solid that has a melting point of 85-87°C. CEMB has been studied extensively for its potential use in various fields of science, including pharmacology, neuroscience, and chemistry.

Mechanism of Action

The mechanism of action of CEMB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and physiological effects:
CEMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and certain fungi and bacteria. In vivo studies have shown that it can protect against neuronal damage and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEMB is its versatility. It can be used in a variety of lab experiments and has potential applications in various fields of science. However, one of the limitations of CEMB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CEMB. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a building block in the synthesis of other compounds with therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CEMB and its potential applications in various fields of science.
In conclusion, CEMB is a versatile chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of CEMB and its applications in science.

Scientific Research Applications

CEMB has been studied extensively for its potential use in various fields of science. In pharmacology, it has been shown to have anticancer, antifungal, and antibacterial properties. In neuroscience, it has been studied for its potential use as a neuroprotective agent and for its ability to modulate the activity of certain neurotransmitters. In chemistry, it has been studied for its potential use as a building block in the synthesis of other compounds.

properties

CAS RN

109856-89-5

Product Name

6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

6-(2-chloroethyl)-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C10H11ClO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,2-3,6H2,1H3

InChI Key

COMIJTXREIPMRO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCO2)CCCl

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.92 g (20 mmol) of 2-(3-methyoxy-4,5-methylenedioxyphenyl)ethyl alcohol (3) and 1.94 ml (24 mmol) of pyridine were dissolved in 40 ml of toluene, and to this mixture was added portionwise 1.74 ml (24 mmol) of thionyl chloride in 5 ml of toluene under cooling with water. The mixture was heated to 60° C. for 2 hours, then cooled and washed with 30 ml of water, 20 ml of water, 30 ml of a saturated sodium hydrocarbonate aqueous solution and 30 ml of a saturated saline solution successively in this order. This reaction mixture was then dried over anhydrous sodium sulfate and decolored by active carbon. The solvent was distilled off to obtain 4.05 g of 2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl chloride (5) as a crystal with a yield of 94%, which was recrystallized from n-hexane. Melting point: 67°-68° C.
Quantity
3.92 g
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reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

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